Mavelertinib
Overview
Description
Mavelertinib, also known as PF-06747775, is a specific inhibitor of EGFR T790M . It causes cell death in EGFR T790M-positive tumor cells, while sparing wild-type EGFR . It is under investigation in clinical trials for patients with NSCLC EGFR Mutations (Del 19 or L858R +/- T790M) .
Chemical Reactions Analysis
Mavelertinib was identified as a potent inhibitor of G. lamblia growth and proliferation . It has in vitro efficacy against metronidazole-resistant 713-M3 strains . Other EGFR-TKIs screened in follow-up assays exhibited insignificant inhibition of G. lamblia at 5 μM, suggesting that the primary molecular target of mavelertinib may have a different mechanistic binding mode from human EGFR-tyrosine kinase .Scientific Research Applications
Antineoplastic Activity : Mavelertinib is an orally available inhibitor of the EGFR mutant form T790M, with potential antineoplastic activity. It specifically inhibits EGFR T790M, a resistance mutation in tumors, leading to cell death in EGFR/T790M-expressing tumor cells. It shows minimal activity against wild-type EGFR and does not cause dose-limiting toxicities seen with non-selective EGFR inhibitors (Qeios, 2020).
Therapeutic for Giardiasis : A study found that Mavelertinib, a third-generation EGFR tyrosine kinase inhibitor, has in vitro efficacy against metronidazole-resistant Giardia lamblia strains. It is suggested for consideration in clinical trials for giardiasis therapy (Michaels et al., 2022).
Combination Therapy for Non-Small Cell Lung Cancer (NSCLC) : Mavelertinib was used in a study exploring complex crystal structures of mutant EGFR in combination with allosteric inhibitors for NSCLC. These structures highlight the potential for combinations targeting EGFR and lay the foundation for hybrid inhibitors as next-generation TKIs (Niggenaber et al., 2020).
Drug Resistance in Lung Cancer : Research on novel third-generation EGFR tyrosine kinase inhibitors, including Mavelertinib, discusses their role in overcoming therapeutic resistance in lung cancer. Mavelertinib received attention due to its potential in targeting resistance mechanisms in lung cancer therapies (Murtuza et al., 2019).
properties
IUPAC Name |
N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN9O2/c1-5-13(29)21-11-8-28(6-10(11)19)18-23-15(14-16(24-18)26(2)9-20-14)22-12-7-27(3)25-17(12)30-4/h5,7,9-11H,1,6,8H2,2-4H3,(H,21,29)(H,22,23,24)/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUNVOCEFIUIU-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4CC(C(C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)OC)NC2=C3C(=NC(=N2)N4C[C@H]([C@@H](C4)F)NC(=O)C=C)N(C=N3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN9O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mavelertinib | |
CAS RN |
1776112-90-3 | |
Record name | Mavelertinib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1776112903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mavelertinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16228 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 2-Propenamide, N-[(3R,4R)-4-fluoro-1-[6-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)amino]-9-methyl-9H-purin-2-yl]-3-pyrrolidinyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MAVELERTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YXX2180047 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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